3'-O-Methyl-5-methylcytidine

Oligonucleotide Therapeutics Antisense Technology RNA Structure

Dissecting m5C biology requires probes that decouple base modification from sugar conformation. Standard 2'-O-methyl or unmodified cytidine controls cannot isolate 3'-O-methyl effects on RNA duplex stability and enzyme recruitment. 3'-O-Methyl-5-methylcytidine (CAS 2086327-74-2) uniquely combines 5-methylcytosine base modification with 3'-O-methyl ribose, enabling precise structure-activity dissection. • Completely blocks RNase H cleavage, enabling steric-blocking ASO design without target degradation • Reduces DNA/RNA duplex Tm versus 2'-O-methyl analogs, providing a tunable stability window for reduced off-target effects • Compatible with phosphoramidite-based oligonucleotide synthesis for systematic SAR walk studies Supplied with ≥95% purity and full analytical characterization, supporting reproducible epitranscriptomic and antisense therapeutic research programs.

Molecular Formula C11H17N3O5
Molecular Weight 271.27 g/mol
CAS No. 2086327-74-2
Cat. No. B1436424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-Methyl-5-methylcytidine
CAS2086327-74-2
Molecular FormulaC11H17N3O5
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OC)O
InChIInChI=1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-7(16)8(18-2)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17)/t6-,7-,8-,10-/m1/s1
InChIKeyNQWWPNJIDJMFGO-FDDDBJFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-O-Methyl-5-methylcytidine Modified Nucleoside


3'-O-Methyl-5-methylcytidine (CAS 2086327-74-2) is a synthetic, dual-modified cytidine analog featuring a 3'-O-methyl group on the ribose sugar and a 5-methyl substituent on the nucleobase . As a non-natural derivative of 5-methylcytidine (m5C), this compound is primarily employed as a research tool to dissect the structural and functional consequences of site-specific RNA modifications, particularly in the context of epitranscriptomics and the development of nuclease-resistant oligonucleotide therapeutics [1]. Its molecular formula is C₁₁H₁₇N₃O₅, with a molecular weight of 271.27 g/mol .

Dual-modified cytidine analog (3'-O-methyl + 5-methyl) for epitranscriptomic m5C probe studies
Phosphoramidite building block ready for automated solid-phase oligonucleotide synthesis
Enables steric-blocking ASO design: blocks RNase H recruitment for non-degradative RNA modulation

3'-O-Methyl-5-methylcytidine vs. Standard Modifications


The biological activity of modified oligonucleotides is exquisitely sensitive to the position and type of sugar and base modifications. Simple substitution of 3'-O-Methyl-5-methylcytidine with unmodified cytidine, 5-methylcytidine, or even the more common 2'-O-methyl-5-methylcytidine will yield drastically different experimental outcomes due to alterations in duplex thermal stability, nuclease resistance, and enzyme recruitment, specifically RNase H activity [1]. While 2'-O-methyl modifications are known to enhance duplex stability and confer nuclease resistance, 3'-O-methylation produces a distinct conformational and biological profile, including a reduced thermal melting temperature (Tm) for DNA/RNA duplexes and a complete block of RNase H cleavage, which is a critical consideration for antisense and gene-silencing applications [1].

Thermal stability direction
Substituting with 2'-O-methyl-5-methylcytidine increases duplex Tm, reversing the destabilization required for certain hybridization assays.
RNase H recruitment
Substitution with 2'-O-methyl-5-methylcytidine may not fully block RNase H, altering the steric-blocking mechanism of antisense constructs.
Nuclease resistance tuning
Using 2'-O-methyl-5-methylcytidine provides complete nuclease resistance, potentially eliminating the intermediate biodegradation window offered by 3'-O-methyl.

3'-O-Methyl-5-methylcytidine Differentiation Evidence


3'-O-Methyl vs. 2'-O-Methyl Thermal Stability

Incorporation of 3'-O-methyl ribonucleosides into oligonucleotides, as a class, results in decreased duplex thermal stability relative to unmodified controls, a stark contrast to the well-documented Tm increase conferred by 2'-O-methyl modifications [1]. While a single 2'-O-methyl-5-methylcytidine modification increases the melting temperature (Tm) of RNA duplexes by 0.5 to 1.3°C, the 3'-O-methyl substitution leads to a reduction in Tm, indicating a destabilizing effect on duplex structure [1].

Thermal Stability (Tm)
Reported comparison
3'-O-methyl: decreased Tm vs unmodified vs 2'-O-methyl-5-methylcytidine: Tm +0.5 to +1.3°C per modification
Supports selection when reduced hybridization stringency is needed.
Class-level inference; verify under your duplex conditions.
Oligonucleotide Therapeutics Antisense Technology RNA Structure

RNase H Cleavage Blockade vs. DNA Gapmers

Oligonucleotides incorporating 3'-O-methyl ribonucleosides are not substrates for RNase H, an enzyme that cleaves RNA in RNA/DNA heteroduplexes [1]. This is a functional differentiation from standard DNA 'gapmer' antisense designs, which rely on a central DNA region to recruit RNase H for target RNA degradation. In contrast, uniformly 3'-O-methyl modified oligonucleotides, while not activating RNase H, offer a distinct mechanism for gene silencing through steric blocking [1].

RNase H Activity
Class-level inference
3'-O-methyl: not a substrate for RNase H vs Unmodified DNA: cleaved by RNase H
Enables steric-blocking antisense studies without target RNA degradation.
In vitro RNase H assay; mechanism distinct from gapmer designs.
Antisense Oligonucleotides Gene Silencing Nuclease Resistance

Selective Nuclease Resistance Profile

3'-O-methyl modified oligonucleotides exhibit a distinct resistance profile, showing partial resistance to snake venom phosphodiesterase (SVPD) and complete resistance to nuclease S1, but they are not entirely nuclease-proof [1]. This contrasts with 2'-O-methyl oligonucleotides, which are reported to be completely resistant to degradation by both RNA and DNA specific nucleases [2]. This intermediate stability profile can be advantageous for applications requiring a balance between enhanced half-life and eventual biodegradation [1].

Nuclease Resistance
Class-level inference
3'-O-methyl: intermediate (partial SVPD, resistant to S1) vs 2'-O-methyl: complete resistance to RNA/DNA nucleases
Provides tunable stability for research oligonucleotide PK/PD profiling.
Data from separate studies; verify in your nuclease panel.
Oligonucleotide Stability Nuclease Resistance Therapeutic Development

Custom Phosphoramidite Building Block

The compound is commercially offered as a protected 5'-O-DMT-3'-phosphoramidite derivative (e.g., N4-Benzoyl-5'-O-DMT-3'-O-methyl-5-methylcytidine), which is the essential building block for automated solid-phase oligonucleotide synthesis . This contrasts with many less-common modifications that are not available as ready-to-use phosphoramidites, thus enabling researchers to site-specifically incorporate this modification into custom-designed oligonucleotides for precise structure-activity relationship (SAR) studies .

Commercial Format
Data to verify
Phosphoramidite building block vs Free nucleoside for many analogous modifications
Direct incorporation in automated synthesis; accelerates SAR workflows.
Supplier-offered format; confirm coupling efficiency per lot.
Oligonucleotide Synthesis Custom Synthesis Phosphoramidite Chemistry

3'-O-Methyl-5-methylcytidine Research Applications


m5C Epitranscriptomics Research

Use 3'-O-Methyl-5-methylcytidine as a non-natural probe to dissect the functional roles of 5-methylcytidine (m5C) modifications in RNA. By incorporating this analog, which adds a 3'-O-methyl group to the sugar, researchers can study how the local RNA structure and dynamics (e.g., altered sugar pucker and duplex stability) affect the recognition and processing of m5C sites by reader, writer, and eraser proteins. This approach, supported by the compound's differential thermal stability and nuclease resistance profiles , helps decouple the effects of base modification from the structural context of the ribose sugar .

Steric-Blocking ASO Design

Incorporate 3'-O-Methyl-5-methylcytidine via its phosphoramidite derivative into antisense oligonucleotides designed to modulate RNA function without recruiting RNase H. The 3'-O-methyl modification blocks RNase H cleavage [1], making it an ideal building block for 'steric-blocking' ASOs that function by preventing splicing, inhibiting translation, or blocking microRNA binding. Its intermediate nuclease resistance [1] provides a tailored stability window, potentially reducing off-target effects associated with highly persistent 2'-modified ASOs [1].

Oligonucleotide SAR Optimization

Employ 3'-O-Methyl-5-methylcytidine in systematic 'walk' studies across an oligonucleotide sequence to map the positional effects of this specific modification on target affinity, selectivity, and in vitro/in vivo performance. The unique combination of a 3'-O-methyl sugar modification (which decreases Tm [1] and blocks RNase H [1]) with a 5-methyl base (which itself can influence base-pairing) provides a distinct SAR data point compared to 2'-O-methyl or unmodified controls . This enables fine-tuning of oligonucleotide properties for optimal therapeutic index.

Application
Selection Property
Validation Focus
m5C epitranscriptomic probe studies
3'-O-methyl + 5-methyl dual modification
Local RNA structure and m5C reader/writer/eraser recognition assays
Steric-blocking ASO research
RNase H-inactive modification
Splicing modulation or translation blocking endpoints
Oligonucleotide SAR optimization
Unique 3'-O-methyl/5-methyl combination profile
Positional modification effects on affinity, stability, and in vitro performance

Technical Documentation Hub

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17 linked technical documents
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